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Cat. No.: B2497803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Jumonji domain-containing protein 7

(JMJD7), a unique enzyme with dual catalytic functions. We will delve into its core enzymatic

activities, substrate specificity, involvement in cellular signaling, and the experimental

methodologies used to characterize its functions.

Executive Summary
Jumonji domain-containing protein 7 (JMJD7) is a member of the 2-oxoglutarate (2OG) and

Fe(II)-dependent oxygenase superfamily, characterized by its bifunctional enzymatic nature. It

operates as both a (3S)-lysyl hydroxylase and an endopeptidase.[1][2][3][4] These distinct

activities allow JMJD7 to participate in diverse cellular processes, from the post-translational

modification of translation factors to the regulation of chromatin structure and gene expression.

Its involvement in cell proliferation and disease, including cancer, makes it an important subject

of study for therapeutic development.[5][6][7]

Core Enzymatic Functions of JMJD7
JMJD7 possesses two distinct catalytic activities, each targeting different substrates and

influencing separate cellular pathways.

As a hydroxylase, JMJD7 catalyzes the stereospecific C3-hydroxylation of lysine residues on

non-histone protein substrates.[5][8] This post-translational modification is crucial for
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modulating the function of its target proteins.

Substrates: The primary and most well-characterized substrates are the Developmentally

Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[5][8][9] These proteins are

members of the TRAFAC (Translation Factor) family of GTPases.

Mechanism: The hydroxylation reaction is dependent on the presence of Fe(II) as a cofactor

and 2-oxoglutarate as a co-substrate.[5] JMJD7 specifically hydroxylates Lysine-22 (K22) on

DRG1 and Lysine-21 (K21) on DRG2.[1][2]

Functional Consequence: This hydroxylation event enhances the affinity of DRG1 and DRG2

for ribonucleic acids (RNA), suggesting a regulatory role for JMJD7 in protein biosynthesis

and translation.[1][2][9]

In its second role, JMJD7 functions as a protease, targeting the N-terminal tails of histone

proteins.[6] This activity links JMJD7 to the regulation of chromatin dynamics and transcription.

Substrates: JMJD7 cleaves the N-terminal tails of histones H2A, H3, and H4.[1][2][3]

Mechanism: It recognizes and cleaves at the carboxyl side of methylated arginine or lysine

residues.[1][3] The enzyme shows a preference for monomethylated and dimethylated

arginine residues.[1][2] Following the initial endopeptidic cut, JMJD7 can further act as an

aminopeptidase to continue digesting the histone tail.[1][2][3]

Functional Consequence: The cleavage of histone tails results in the formation of "tailless

nucleosomes."[1][3] This alteration of chromatin structure is thought to facilitate the release

of paused RNA Polymerase II, thereby promoting transcriptional elongation.[7]

Quantitative Data Summary
The following table summarizes the key quantitative parameters and substrate specifics for the

dual functions of JMJD7.
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Signaling and Functional Pathways
The dual activities of JMJD7 place it at the crossroads of two fundamental cellular pathways:

protein synthesis and gene transcription.

JMJD7's hydroxylase activity is integrated into the regulation of translation. By hydroxylating

DRG1 and DRG2, JMJD7 modulates their ability to bind RNA, which is a critical step in the

intricate process of protein synthesis.
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JMJD7-mediated regulation of translation factors.

The endopeptidase function of JMJD7 directly impacts chromatin structure. By "clipping"

histone tails, it removes epigenetic marks and alters the nucleosomal landscape, which has

direct consequences for gene transcription.

JMJD7's role in chromatin modification and transcription.

Key Experimental Protocols
Characterizing the bifunctional nature of JMJD7 requires distinct biochemical and cellular

assays.
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This method is used to monitor the conversion of the 2-oxoglutarate co-substrate to succinate,

which is indicative of hydroxylase activity.

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, pH 7.5) containing

D₂O for the NMR lock.

Component Addition: To the buffer, add known concentrations of recombinant JMJD7 protein

(e.g., 10 µM), Fe(II) (e.g., 100 µM), 2-oxoglutarate (e.g., 200 µM), and ascorbate (e.g., 500

µM). A control reaction without the DRG peptide substrate is essential to measure substrate-

uncoupled 2OG turnover.

Substrate Addition: Add the synthetic peptide corresponding to the region of DRG1 or DRG2

containing the target lysine residue.

Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate last.

Incubate at a controlled temperature (e.g., 37°C).

NMR Spectroscopy: Acquire ¹H NMR spectra at various time points.

Data Analysis: Monitor the decrease in the 2-oxoglutarate signal and the corresponding

increase in the succinate signal to determine the rate of reaction.[5]

This protocol is designed to confirm the hydroxylation of DRG proteins in a cellular context.

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and co-transfect with expression

vectors for tagged JMJD7 (e.g., FLAG-JMJD7) and tagged DRG proteins (e.g., HA-DRG1/2).

Immunoprecipitation: Lyse the cells and perform immunoprecipitation using anti-HA

antibodies to purify the DRG proteins.

SDS-PAGE and In-Gel Digestion: Separate the purified proteins by SDS-PAGE. Excise the

band corresponding to the DRG protein and perform in-gel digestion with trypsin.

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Data Analysis: Search the MS/MS spectra against a protein database to identify peptides.

Look for a mass shift of +16 Da on lysine residues, which corresponds to hydroxylation.

Fragment ions in the MS/MS spectra will confirm the precise location of the modification.[5]

This assay assesses the endopeptidase activity of JMJD7 on histone substrates.

Substrate Preparation: Use purified core histones or specific histone tail peptides (e.g.,

H3R2me2a) as substrates.

Reaction Setup: Incubate the histone substrate with recombinant JMJD7 in a suitable

reaction buffer.

Time Course: Take aliquots of the reaction at different time points.

Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or

Western blotting with antibodies specific to histone tail modifications. A decrease in the full-

length histone band and the appearance of smaller fragments indicate cleavage.

Alternatively, MALDI-TOF mass spectrometry can be used to precisely identify the cleavage

products.[6]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and validating JMJD7

substrates and its corresponding enzymatic activity.
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A generalized workflow for JMJD7 research.

Conclusion and Future Directions
JMJD7 is a fascinating enzyme with a dual-function capacity that allows it to influence both the

synthesis of proteins and the transcription of genes. Its role as a lysyl hydroxylase acting on

translation factors is a relatively recent discovery, expanding the known repertoire of post-
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translational modifications.[5] Concurrently, its function as a histone endopeptidase provides a

novel mechanism for chromatin regulation.[6] The involvement of JMJD7 in cell proliferation

and its association with cancer underscore its potential as a therapeutic target. Future research

should focus on the development of specific inhibitors that can selectively target one or both of

its enzymatic activities, and further explore the interplay between its two functions in both

normal physiology and disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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